molecular formula C21H18BrNO4 B11332473 Propan-2-yl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Propan-2-yl 3-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate

Cat. No.: B11332473
M. Wt: 428.3 g/mol
InChI Key: DFMYSLKRSXWOHF-UHFFFAOYSA-N
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Description

PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: is a synthetic organic compound that belongs to the class of benzoxepine derivatives. These compounds are known for their diverse pharmacological activities, including sedative-hypnotic effects . The structure of this compound includes a brominated benzoxepine moiety, which is linked to a benzoate ester through an amide bond.

Preparation Methods

The synthesis of PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves several steps:

Chemical Reactions Analysis

PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE involves its interaction with benzodiazepine receptors in the central nervous system. It acts as an allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA on neuronal chloride ion flux. This results in sedative-hypnotic effects .

Comparison with Similar Compounds

PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE: can be compared with other benzoxepine derivatives:

The uniqueness of PROPAN-2-YL 3-(7-BROMO-1-BENZOXEPINE-4-AMIDO)BENZOATE lies in its specific brominated benzoxepine structure, which contributes to its distinct pharmacological profile.

Properties

Molecular Formula

C21H18BrNO4

Molecular Weight

428.3 g/mol

IUPAC Name

propan-2-yl 3-[(7-bromo-1-benzoxepine-4-carbonyl)amino]benzoate

InChI

InChI=1S/C21H18BrNO4/c1-13(2)27-21(25)15-4-3-5-18(12-15)23-20(24)14-8-9-26-19-7-6-17(22)11-16(19)10-14/h3-13H,1-2H3,(H,23,24)

InChI Key

DFMYSLKRSXWOHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC=C2

Origin of Product

United States

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